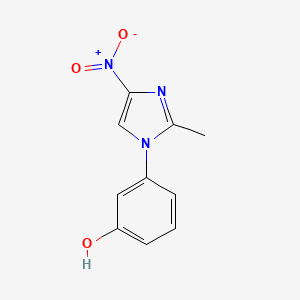
N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BCPM and has been synthesized using various methods. The purpose of
Mécanisme D'action
BCPM works by inhibiting the activity of enzymes that are involved in the metabolism of certain drugs, including chemotherapy drugs. This inhibition leads to an increase in the concentration of these drugs in cancer cells, making them more effective in killing these cells. BCPM also has the ability to cross the blood-brain barrier, allowing it to target neurological disorders directly.
Biochemical and Physiological Effects:
BCPM has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in drug metabolism, the enhancement of chemotherapy drug effectiveness, and the ability to cross the blood-brain barrier. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BCPM in lab experiments include its ability to enhance the effectiveness of chemotherapy drugs, its ability to cross the blood-brain barrier, and its anti-inflammatory and antioxidant properties. However, the limitations of using BCPM in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are many potential future directions for the use of BCPM in scientific research. These include the study of its potential applications in the treatment of various neurological disorders, the development of new chemotherapy drugs that are more effective in combination with BCPM, and the investigation of its potential use in the treatment of various inflammatory disorders.
Conclusion:
In conclusion, BCPM is a chemical compound that has shown significant potential in scientific research applications. Its ability to enhance the effectiveness of chemotherapy drugs and cross the blood-brain barrier makes it a promising candidate for the treatment of cancer and neurological disorders. However, further research is needed to determine its safety and efficacy, and to explore its potential applications in the treatment of various inflammatory disorders.
Méthodes De Synthèse
BCPM can be synthesized using various methods, including the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with N-benzyl-N-methylacetamide in the presence of a base such as sodium hydride. This reaction results in the formation of BCPM, which can be purified using column chromatography. Other methods of synthesis include the use of catalysts such as palladium and copper.
Applications De Recherche Scientifique
BCPM has been used in various scientific research applications, including the study of cancer cells and their response to chemotherapy. This compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for use in cancer treatment. BCPM has also been used in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
N-benzyl-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-10-13(15)14(19(21)22)16-18(10)9-12(20)17(2)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMGSYYWXNMRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-{2-[1-(3-thienylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}propan-1-amine](/img/structure/B5648548.png)
![(3S*,4S*)-4-methyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5648566.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5648578.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclooctanamine](/img/structure/B5648589.png)
![6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5648591.png)
![(4aR*,8aR*)-2-[3-(dimethylamino)benzoyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5648600.png)
![5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5648608.png)
![4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5648613.png)

![2-[rel-(3S,4R)-4-amino-1-(3,5-dichloro-4-methylbenzoyl)-3-pyrrolidinyl]ethanol hydrochloride](/img/structure/B5648623.png)
![5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5648637.png)

![ethyl 4-({4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5648645.png)